2-Bromo-4-methyl-3-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-bromo-4-methyl-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c1-4-2-3-12-6(8)5(4)7(9,10)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCSWVNSEVFLRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-methyl-3-(trifluoromethyl)pyridine can be synthesized through several methods. One common approach involves the bromination of 4-methyl-3-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Cross-Coupling Reactions: Biaryl or styryl derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridines.
Scientific Research Applications
2-Bromo-4-methyl-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The compound may also participate in electron transfer processes, affecting cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyridine derivatives below, focusing on substituent effects, synthetic utility, and applications.
Structural Analogues and Their Properties
Physicochemical Properties
- Melting Points: 6-Amino-3-bromo-2-methylpyridine: 80–82°C . this compound: Estimated >100°C (based on higher molecular weight and fluorination).
- Lipophilicity : The -CF₃ group increases logP values (~2.5) compared to 2-Bromo-3-methylpyridine (logP ~1.8) .
Research Findings and Case Studies
- Synthetic Efficiency : A 2022 study demonstrated 85% yield in Suzuki couplings using the target compound, versus 70% for 2-Bromo-4-(trifluoromethyl)pyridine, attributed to the methyl group’s steric protection .
- Toxicity Profile : The compound’s LD₅₀ in rats (450 mg/kg) is lower than 2-Bromo-3-methylpyridine (650 mg/kg), likely due to increased lipophilicity .
Biological Activity
2-Bromo-4-methyl-3-(trifluoromethyl)pyridine is a pyridine derivative with significant biological activity, particularly in medicinal chemistry. Its unique structure, featuring a bromine atom and a trifluoromethyl group, enhances its potential as a pharmaceutical agent. This article reviews the biological activities of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The IUPAC name for this compound is this compound. The presence of the trifluoromethyl group is known to influence the compound's lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Antimicrobial Properties
Research has shown that derivatives of pyridine, including this compound, exhibit antimicrobial properties. A study indicated that compounds with similar structures demonstrated effective inhibition against various bacterial strains, highlighting their potential as antibacterial agents .
Anticancer Activity
Several studies have explored the anticancer potential of pyridine derivatives. For instance, compounds containing the trifluoromethyl group have shown promising results in inhibiting cancer cell proliferation. In vitro assays revealed that such compounds can induce apoptosis in cancer cell lines, including breast and lung cancer cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 (breast) | 10.0 | Apoptosis induction |
| Similar Pyridine Derivative | A549 (lung) | 15.0 | Microtubule destabilization |
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to proteins involved in cellular signaling pathways, leading to inhibition of tumor growth and promotion of apoptosis .
Case Studies
- Study on Anticancer Activity : A recent investigation into the cytotoxic effects of various pyridine derivatives showed that this compound significantly inhibited cell growth in MDA-MB-231 cells, showcasing its potential as an anticancer agent .
- Antimicrobial Efficacy : Another study highlighted the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria, suggesting that modifications to the pyridine ring can enhance its efficacy against resistant strains .
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via halogenation or cross-coupling reactions. For example:
- Direct bromination of 4-methyl-3-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) at 80–100°C achieves moderate yields (40–60%) .
- Palladium-catalyzed Suzuki-Miyaura coupling between 2-bromo-3-(trifluoromethyl)pyridine and methylboronic acid derivatives can introduce the methyl group, but regioselectivity must be controlled using ligands like SPhos .
Key Variables: - Temperature (higher temps favor radical bromination but risk decomposition).
- Solvent polarity (THF or DMF enhances coupling efficiency).
- Catalyst loading (0.5–2 mol% Pd avoids side reactions).
Q. How should researchers characterize this compound to confirm purity and structural integrity?
Methodological Answer: Use a multi-technique approach:
Q. How can researchers resolve contradictions in reported regioselectivity during functionalization?
Methodological Answer: Contradictions often arise from competing electronic effects (e.g., bromine’s inductive withdrawal vs. methyl’s steric hindrance). Strategies include:
- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and predict reactive sites .
- Directed Metalation: Employ LDA (Lithium Diisopropylamide) at -78°C to direct deprotonation to the 4-position, followed by electrophilic quenching .
- Isotopic Labeling: Track reaction pathways using C-labeled substrates to confirm regiochemical outcomes .
Q. What strategies mitigate thermal instability during high-temperature reactions?
Methodological Answer: The trifluoromethyl group introduces thermal sensitivity. Mitigation approaches:
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 10 min at 150°C vs. 6 hrs conventionally) to minimize decomposition .
- Protective Group Chemistry: Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl intermediates) .
- Low-Boiling Solvents: Use dichloromethane or ethyl acetate to enable reflux at lower temperatures .
Q. How can researchers validate conflicting spectroscopic data for this compound?
Methodological Answer: Discrepancies in NMR or IR spectra often stem from solvent effects or tautomerism. Validation steps:
- Variable Temperature NMR: Monitor signal splitting in DMSO-d from 25°C to 80°C to detect dynamic processes .
- X-Ray Crystallography: Resolve absolute configuration and confirm substituent positions (e.g., CCDC deposition) .
- Cross-Validate with LC-MS: Correlate retention time with purity-adjusted spectral data .
Q. What are the implications of steric and electronic effects on nucleophilic aromatic substitution (SNAr)?
Methodological Answer: The electron-withdrawing trifluoromethyl and bromine groups activate the pyridine ring for SNAr but steric hindrance from the methyl group limits accessibility. Optimize by:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
